molecular formula C13H26O2 B8563200 1-Hydroxytridecan-2-one CAS No. 99224-14-3

1-Hydroxytridecan-2-one

Cat. No. B8563200
CAS RN: 99224-14-3
M. Wt: 214.34 g/mol
InChI Key: QTJBCXUJIXQYNP-UHFFFAOYSA-N
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Description

1-Hydroxytridecan-2-one is a natural product found in Zanthoxylum gilletii and Pilocarpus trachylophus with data available.

properties

CAS RN

99224-14-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

1-hydroxytridecan-2-one

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h14H,2-12H2,1H3

InChI Key

QTJBCXUJIXQYNP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)CO

Canonical SMILES

CCCCCCCCCCCC(=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloroperoxybenzoic acid is added in one portion to a cooled (0° C.) solution of 2-trimethylsilyloxy-1-tridecene in hexane (200 mL). The ice bath is removed and the resulting slurry is stirred (4 hours, 25° C.). Ether (200 mL) and 1.5 N HCl (130 mL) are added and the resulting two-phase mixture is stirred vigorously (4.5 hours, 25° C.). The layers are separated and the organic layer is washed with saturated sodium bicarbonate (2×130 mL), washed with brine (1×130 mL), dried (MgSO4), and concentrated in vacuo. The residue is chromatographed on silica (90:10 hexane:ethyl acetate), and concentrated in vacuo. The resulting solid is washed with cold hexane and collected by filtration to yield 1.5 g (29%) of the title compound as white platelets, m.p. 52°-54° C.
Quantity
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2-trimethylsilyloxy-1-tridecene
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Quantity
200 mL
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solvent
Reaction Step Two
Yield
29%

Synthesis routes and methods II

Procedure details

Name
C=C(CCCCCCCCCCC)O[Si](C)(C)C
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Reaction Step One
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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